N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide
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Overview
Description
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide is a complex organic compound characterized by its unique structure, which includes an indole ring, a pyrimidine ring, and a propanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, while the pyrimidine intermediate can be prepared via a Biginelli reaction. These intermediates are then coupled using a condensation reaction under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in cell growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide
- N-[(E)-{[2-(5-Fluoro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide
Uniqueness
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]propanamide is unique due to the presence of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This chloro group can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Properties
Molecular Formula |
C20H23ClN6O |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]propanamide |
InChI |
InChI=1S/C20H23ClN6O/c1-4-18(28)26-19(27-20-24-12(2)9-13(3)25-20)22-8-7-14-11-23-17-6-5-15(21)10-16(14)17/h5-6,9-11,23H,4,7-8H2,1-3H3,(H2,22,24,25,26,27,28) |
InChI Key |
KXCHZZSAINOHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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